molecular formula C6H8ClNO B6148524 4-chlorooxane-4-carbonitrile CAS No. 99338-30-4

4-chlorooxane-4-carbonitrile

Cat. No.: B6148524
CAS No.: 99338-30-4
M. Wt: 145.6
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Description

4-Chlorooxane-4-carbonitrile is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a chlorine atom and a nitrile group at the 4-position. The chlorine substituent likely enhances electrophilicity and influences reactivity in substitution or coupling reactions, while the nitrile group offers versatility in further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines). This compound is hypothesized to serve as a precursor in medicinal chemistry or materials science, though its specific applications require further research .

Properties

CAS No.

99338-30-4

Molecular Formula

C6H8ClNO

Molecular Weight

145.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-hydroxyoxane with thionyl chloride to form 4-chlorooxane, which is then treated with sodium cyanide to introduce the nitrile group .

Industrial Production Methods: In industrial settings, the production of 4-chlorooxane-4-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorooxane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorooxane-4-carbonitrile finds applications in various fields due to its unique properties:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

    Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chlorooxane-4-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The nitrile group can interact with nucleophilic residues in the enzyme, leading to inhibition. In chemical reactions, the chlorine atom and nitrile group provide reactive sites for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-chlorooxane-4-carbonitrile with structurally related oxane-carbonitrile derivatives and other chloro-substituted nitriles:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Hazard Profile (if available) Applications/Notes
This compound C₆H₈ClNO 145.59* Chloro, nitrile at C4 Not explicitly reported Hypothesized synthetic intermediate
4-Methoxyoxane-4-carbonitrile C₇H₁₁NO₂ 141.17 Methoxy, nitrile at C4 No hazards listed Potential solubility modifier
4-(3-Methoxyphenyl)oxane-4-carbonitrile C₁₃H₁₅NO₂ 217.26 3-Methoxyphenyl, nitrile at C4 Not reported Aromatic functionalization studies
4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile C₁₄H₁₄F₃NO 269.26 Trifluoromethyl benzyl, nitrile at C4 Discontinued commercial availability Fluorinated intermediate in drug design
1-Chloroisoquinoline-4-carbonitrile C₁₀H₅ClN₂ 188.61 Chloro at C1, nitrile at C4 Health risks (H302, H315, etc.) Organic synthesis building block

Notes:

  • Molar Mass Calculation : For this compound, derived from oxane (C₅H₁₀O) with substitutions (Cl: +34.45, CN: +26.02; adjustment for hydrogen loss).
  • Hazard Profiles: Chlorinated nitriles (e.g., 4-chloroquinoline-8-carbonitrile ) often exhibit hazards such as acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). These risks likely extend to this compound by analogy.

Key Comparative Insights

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups : The chloro substituent in this compound increases electrophilicity compared to methoxy derivatives (e.g., 4-methoxyoxane-4-carbonitrile ), making it more reactive in nucleophilic substitutions.
  • Aromatic vs. Aliphatic Systems : The trifluoromethyl-benzyl derivative demonstrates enhanced lipophilicity and metabolic stability compared to aliphatic chloro analogs, aligning with trends in medicinal chemistry.

Safety and Handling: Chlorinated nitriles generally require stringent safety protocols. For example, 1-chloroisoquinoline-4-carbonitrile and 4-chloroquinoline-8-carbonitrile are classified under H302 (harmful if swallowed), suggesting similar precautions for this compound.

Synthetic Utility: The nitrile group in oxane derivatives enables versatile transformations (e.g., cycloadditions, reductions), while chloro substituents facilitate cross-coupling reactions.

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